Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate
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Overview
Description
“Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate” is a chemical compound. It has a molecular weight of 215.29 . The compound is in powder form .
Physical and Chemical Properties Analysis
The compound is in powder form . It has a molecular weight of 215.29 . The InChI code for the compound is1S/C11H21NO3/c1-7(2)9(8-6-14-8)12-10(13)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/t8-,9+/m0/s1
.
Scientific Research Applications
Stereoselective Synthesis for Protease Inhibitors
The compound also serves as a crucial building block for novel protease inhibitors, which are significant in medical research. Highly stereoselective asymmetric aldol routes have been developed for synthesizing tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates, which are further processed into potent β-secretase inhibitors (Ghosh et al., 2017).
Bioinspired Manganese Complexes in Synthesis
Furthermore, bioinspired manganese complexes have been employed for the catalytic epoxidation in the synthesis of the epoxyketone fragment of carfilzomib, showcasing the versatility of tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate in pharmaceutical synthesis (Qiu et al., 2019).
Synthesis of Isomorphous Crystal Structures
The compound also finds application in the synthesis of isomorphous crystal structures, as demonstrated in the synthesis of chlorodiacetylene and iododiacetylene derivatives. These studies highlight the interplay of hydrogen and halogen bonds on carbonyl, contributing to the understanding of molecular interactions in crystalline structures (Baillargeon et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8-6-14-8)12-10(13)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANBMDEHAYTRY-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CO1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@@H]1CO1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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